PEG13-Tos refers to a polyethylene glycol derivative that incorporates a tosylate group, enhancing its utility in bioconjugation and pharmaceutical applications. Polyethylene glycol is known for its hydrophilic properties, which improve the solubility and stability of conjugated molecules. The tosylate group acts as a reactive functional group, facilitating covalent bonding with nucleophiles such as amines or thiols. This compound is essential in creating stable bioconjugates for drug delivery and protein engineering.
PEG13-Tos is classified under PEG linkers, specifically as a tosylate derivative. It is commonly utilized in bioconjugation processes to enhance the pharmacokinetics of therapeutic agents by increasing their solubility and reducing immunogenicity. The compound can be sourced from various chemical suppliers specializing in PEG derivatives, such as AxisPharm and MedchemExpress .
The synthesis of PEG13-Tos involves several key steps:
This method ensures that the resulting compound retains its desired properties for subsequent applications in bioconjugation .
The molecular structure of PEG13-Tos can be represented by its chemical formula and structural formulas:
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
The structure features a long hydrophilic polyethylene glycol chain terminated with a tosylate group, which enhances its reactivity towards nucleophiles .
PEG13-Tos participates in several chemical reactions:
These reactions are crucial for modifying biomolecules and enhancing their therapeutic properties .
The mechanism of action for PEG13-Tos primarily revolves around its role as a linker in bioconjugation:
This mechanism makes PEG13-Tos an invaluable tool in drug development and protein engineering .
These properties contribute to its effectiveness as a linker in various biochemical applications .
PEG13-Tos has diverse scientific applications including:
The versatility of PEG13-Tos makes it a critical component in modern pharmaceutical research and development initiatives .
PEG13-Tos (CAS 1050500-41-8 or 1456708-45-4) is a specialized heterobifunctional linker featuring a polyethylene glycol (PEG) core with 13 ethylene oxide repeating units, terminated at one end with a hydroxyl group (-OH) and at the other end with a p-toluenesulfonyl (tosyl, -OTs) group. Its molecular formula is C₃₈H₆₂O₁₇S₂, with a molecular weight of 855.02 g/mol [1] [4] [10]. This compound falls under the category of monodisperse PEG linkers, meaning it consists of molecules with a precisely defined chain length rather than a mixture of varying lengths (polydisperse PEGs) [2] [8]. The hydrophilic PEG13 spacer comprises 13 repeating -CH₂-CH₂-O- units, conferring exceptional water solubility and flexibility. The tosyl group acts as a highly reactive leaving group susceptible to nucleophilic substitution reactions, while the hydroxyl group provides a site for further derivatization (e.g., activation, coupling) [1] [5] [10].
Table 1: Structural and Chemical Properties of PEG13-Tos
Property | Specification |
---|---|
Systematic Name | 35-[(4-Methylbenzenesulfonyl)oxy]-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl 4-methylbenzene-1-sulfonate |
Synonyms | Tos-PEG12-Tos, Tos-PEG₁₃-Tos, BP-22513 (BroadPharm) |
CAS Number | 1050500-41-8 (common), 1456708-45-4 (isomeric variation) |
Molecular Formula | C₃₈H₆₂O₁₇S₂ |
Molecular Weight | 855.02 g/mol |
Purity | ≥95% - 98% |
Functional Groups | Tosyl (-OTs, sulfonate ester) at both termini |
Key Chemical Traits | Hydrophilic PEG spacer; Excellent leaving group (Tosyl); Nucleophile-reactive |
Storage | -20°C |
Solubility | High solubility in water and organic solvents (e.g., DMF, DMSO) |
Note: The dual CAS numbers (1050500-41-8 and 1456708-45-4) may reflect isomeric variations or sourcing differences, but both identifiers refer to compounds with the core Tos-PEG₁₃-Tos structure [1] [5] [10].
The development of PEG-based linkers has its roots in the pioneering work of Frank Davis in the 1970s, who first demonstrated the conjugation of PEG to proteins like bovine serum albumin and catalase to reduce immunogenicity and prolong circulation time [6] [9]. Early PEGylation relied on simple, polydisperse PEGs activated with cyanuric chloride (PEG-dichlorotriazine), leading to heterogeneous conjugates with suboptimal performance [6]. The 1990s witnessed a significant shift towards monodisperse PEG derivatives with defined chain lengths and tailored terminal functionalities, enabling precise bioconjugation strategies [2]. Tosylate-activated PEGs emerged as a crucial class within this evolution. The tosyl group (-OTs), derived from toluenesulfonic acid, gained prominence due to its superior characteristics as a leaving group in nucleophilic substitution reactions (Sₙ2), reacting efficiently with amines, thiols, and other nucleophiles under milder conditions compared to earlier halogenated alkyl linkers [2] [4]. Compounds like PEG13-Tos represent the refinement of heterobifunctional PEGylation technology, where one end (tosyl) enables controlled conjugation to a nucleophile on a target molecule (e.g., a protein's lysine or cysteine), while the other end (historically hydroxyl, now often further activated) allows attachment to a second molecule or surface [2] [3] [8]. This design paradigm facilitates the creation of well-defined conjugates critical for modern therapeutics and diagnostics.
The PEG13 spacer in PEG13-Tos is not merely an inert connector; it plays several critical physicochemical and biological roles in the design and function of bioconjugates:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: